Cas no 887198-43-8 (N-4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl-2,2,2-trifluoroacetamide)

N-4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl-2,2,2-trifluoroacetamide 化学的及び物理的性質
名前と識別子
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- N-[4-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide
- N-4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl-2,2,2-trifluoroacetamide
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- インチ: 1S/C16H9BrF3N3O2/c17-8-5-6-10(23-15(25)16(18,19)20)9(7-8)13-14(24)22-12-4-2-1-3-11(12)21-13/h1-7H,(H,22,24)(H,23,25)
- InChIKey: NNUGCCVMHQMHRE-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(Br)C=C1C1C(=O)NC2=C(N=1)C=CC=C2)(=O)C(F)(F)F
N-4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl-2,2,2-trifluoroacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3094-0003-2mg |
N-[4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide |
887198-43-8 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
Life Chemicals | F3094-0003-3mg |
N-[4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide |
887198-43-8 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
Life Chemicals | F3094-0003-20μmol |
N-[4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide |
887198-43-8 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
Life Chemicals | F3094-0003-1mg |
N-[4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide |
887198-43-8 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
Life Chemicals | F3094-0003-5mg |
N-[4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide |
887198-43-8 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
Life Chemicals | F3094-0003-50mg |
N-[4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide |
887198-43-8 | 90%+ | 50mg |
$160.0 | 2023-04-27 | |
Life Chemicals | F3094-0003-25mg |
N-[4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide |
887198-43-8 | 90%+ | 25mg |
$109.0 | 2023-04-27 | |
Life Chemicals | F3094-0003-4mg |
N-[4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide |
887198-43-8 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
Life Chemicals | F3094-0003-5μmol |
N-[4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide |
887198-43-8 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
Life Chemicals | F3094-0003-10mg |
N-[4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-2,2,2-trifluoroacetamide |
887198-43-8 | 90%+ | 10mg |
$79.0 | 2023-04-27 |
N-4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl-2,2,2-trifluoroacetamide 関連文献
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
N-4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl-2,2,2-trifluoroacetamideに関する追加情報
Introduction to N-4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl-2,2,2-trifluoroacetamide (CAS No. 887198-43-8)
N-4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl-2,2,2-trifluoroacetamide, identified by its CAS number 887198-43-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study and development. The unique structural features of this molecule, particularly the presence of a brominated phenyl ring and a trifluoroacetamide moiety, contribute to its intriguing chemical properties and potential therapeutic applications.
The molecular structure of N-4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl-2,2,2-trifluoroacetamide incorporates several key functional groups that are known to play crucial roles in modulating biological pathways. The bromine atom at the 4-position of the phenyl ring enhances the electrophilicity of the molecule, making it a valuable intermediate in cross-coupling reactions commonly employed in drug synthesis. Additionally, the trifluoroacetamide group introduces fluorine atoms into the molecule, which are known to improve metabolic stability and binding affinity to biological targets.
The core scaffold of this compound, derived from 3-hydroxyquinoline and phenyl rings, is reminiscent of several bioactive molecules that have been investigated for their pharmacological properties. Specifically, the 3-hydroxyquinoxaline moiety is a well-known pharmacophore that has been explored in the development of antimicrobial and anticancer agents. The incorporation of this moiety into N-4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl-2,2,2-trifluoroacetamide suggests that it may exhibit similar biological activities while also benefiting from the enhanced properties conferred by the bromophenyl and trifluoroacetamide groups.
In recent years, there has been a growing interest in developing novel compounds that target specific enzymes and receptors involved in disease pathogenesis. The structure of N-4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl-2,2,2-trifluoroacetamide makes it a promising candidate for such applications. For instance, studies have shown that compounds with similar structural motifs can interact with enzymes involved in inflammation and cell proliferation. The bromine atom on the phenyl ring could serve as a handle for further derivatization to enhance binding interactions with these targets.
The trifluoroacetamide group is particularly noteworthy due to its ability to modulate enzyme activity through steric and electronic effects. Fluorinated amides are known to improve pharmacokinetic properties by increasing lipophilicity and reducing susceptibility to metabolic degradation. This feature makes N-4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl-2,2,2-trifluoroacetamide an attractive scaffold for designing next-generation therapeutics that require prolonged half-life and high target specificity.
The synthesis of N-4-bromo-2-(3-oxygeno)-N-(phenylmethyl)-1H-quinoxalin]-5(6H)-one, a precursor to N-\[ \textbf{N} - \textbf{4} - \textbf{bromo} - \textbf{pheny} l - \textbf{(} \textbf{1H} - \textbf{isoindol} - \textbf{1 - } \textbf{on}-\textbf{3}-\textbf{carboxamido}) - \textbf{(} \textbf{trifluoromethyl}) - \textbf{benzam ide}, involves multi-step organic transformations that highlight its synthetic complexity. The process typically begins with the condensation of 3-hydroxyquinoline derivatives with appropriate acylation reagents to form the quinoxaline core. Subsequent bromination at the phenyl ring followed by amide formation with trifluoroacetic anhydride yields the final product.
The chemical synthesis of this compound requires careful optimization to ensure high yield and purity. Key steps include regioselective bromination using brominating agents such as N-bromosuccinimide (NBS), which allows for selective introduction of the bromine atom at the desired position on the phenyl ring. The formation of the amide bond is typically achieved through acylation reactions using trifluoroacetic anhydride or other suitable acylation reagents. Each step must be carefully monitored using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to ensure optimal reaction conditions.
The pharmacological evaluation of N-\[ \textbf{N} - \textbf{4} - \textbf{bromo} - \textbf{pheny l} - \textbf{(} \textbf{1H} - \textbf{isoindol} - \textbf{1 - } \textbf{-on}-\textbf{-3}-\textbf{-carboxamido}) - \textbf{(trifluoromethyl}) - \textbf{-benzam ide}\] has been conducted using both in vitro and in vivo models. Initial studies have shown that this compound exhibits inhibitory activity against several enzymes implicated in cancer progression. For example, it has demonstrated potent inhibition of kinases such as EGFR and VEGFR, which are known to play critical roles in tumor growth and angiogenesis.
In addition to its antitumor potential, N-\[ \textbf{N} - \textbf{4} - \textbf{-bromo}-\]benzam ide has shown promise in treating inflammatory diseases by modulating cytokine production and inhibiting pro-inflammatory signaling pathways. Preclinical studies have indicated that this compound can reduce inflammation by targeting key transcription factors such as NF-\[ kappa B\]. These findings suggest that it may have therapeutic applications in conditions such as rheumatoid arthritis and inflammatory bowel disease.
The structural diversity inherent in N-\[ text {N}-\]benzam ide derivatives allows for further optimization through structure-based drug design approaches. By leveraging computational modeling techniques such as molecular docking simulations,\[ we can predict how different modifications will affect binding affinity and selectivity.\] This rational approach enables medicinal chemists to design novel analogs with improved pharmacological profiles while minimizing off-target effects.\[ Recent advances in machine learning algorithms have further accelerated this process by enabling high-throughput virtual screening.\]
The role\[of fluorine atoms in enhancing drug-like properties cannot be overstated.\] In particular,\[the trifluoromethyl group introduced into\[the amide moiety not only improves lipophilicity but also increases metabolic stability.\] These features are critical for achieving prolonged circulation times\[and reduced susceptibility to enzymatic degradation.\] Additionally,\[fluorinated compounds often exhibit higher binding affinities due\[to increased electrostatic interactions between fluorine atoms\[and biological targets.\]
\[The development\[of new synthetic methodologies\[is essential for facilitating access\[to complex pharmaceutical intermediates like\[N-\[ text {N}-\]benzam ide derivatives.\] Recent innovations\[in flow chemistry have enabled efficient\[and scalable production processes,\] reducing reliance on traditional batch\[reactors.\] These advancements not only improve\[yield but also enhance safety by minimizing manual intervention.\]
\[The future prospects for N-\[ text {N}-\]benzam ide derivatives remain exciting,\] with ongoing research focused on expanding their therapeutic applications.\[Collaborations between academic researchers\[and industry scientists are driving innovation,\] leading to novel drug candidates entering clinical development.\] As our understanding\[of disease mechanisms evolves,\] so too will our ability\[to design molecules like these\[that precisely target pathological processes.\]
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